5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE
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Overview
Description
5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is an organic compound with a complex structure that includes bromine, fluorine, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of key starting materials, including 5-bromo-2-thiophenecarboxaldehyde and 4-fluoroaniline.
Condensation Reaction: The 5-bromo-2-thiophenecarboxaldehyde is condensed with 4-fluoroaniline in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with thiourea under acidic conditions to form the desired imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammation, microbial growth, or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation or the apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(4-CHLOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE
- 5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(4-METHOXYPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE
Uniqueness
The uniqueness of 5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE lies in its specific combination of bromine, fluorine, and sulfur atoms, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2OS2/c15-12-6-5-10(21-12)7-11-13(19)18(14(20)17-11)9-3-1-8(16)2-4-9/h1-7H,(H,17,20)/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTODPSPASSBBJ-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(S3)Br)NC2=S)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(S3)Br)/NC2=S)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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